Ethylbenzene-d10

Overview

Description

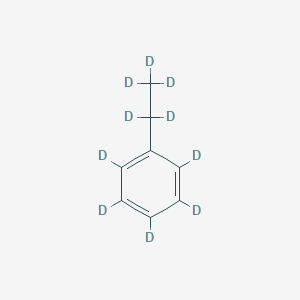

Ethylbenzene-d10 is a deuterated form of ethylbenzene, where all hydrogen atoms are replaced with deuterium. Its molecular formula is C8D10, and it has a molecular weight of 116.23 g/mol . This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals in NMR spectra .

Mechanism of Action

Target of Action

Ethylbenzene-d10, a deuterated derivative of ethylbenzene, is primarily used in nuclear magnetic resonance (NMR) research and analyses It’s known that ethylbenzene, the non-deuterated form, is metabolized mainly via oxidation of the side chain .

Mode of Action

The photodissociation of this compound at both 193 and 248nm has been studied using vacuum ultraviolet photoionization/multimass ion imaging techniques .

Biochemical Pathways

Anaerobic degradation of ethylbenzene, the non-deuterated form, is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA). Benzoate (or benzoyl-CoA) is a central intermediate in anaerobic degradation of a variety of aromatic hydrocarbons .

Pharmacokinetics

It has a molecular weight of 116.2266 , a refractive index of 1.492 , and a density of 0.949 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the non-deuterated form, ethylbenzene, is metabolized mainly via oxidation of the side chain . This metabolic process could potentially lead to the production of various metabolites, which could have various effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the photodissociation of this compound has been studied at specific wavelengths (193 and 248nm) , suggesting that light exposure could influence its stability and action. Additionally, temperature and pressure conditions could potentially affect its physical properties and, consequently, its bioavailability and action .

Biochemical Analysis

Cellular Effects

It is known that the compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that the compound’s effects could vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound is involved in various metabolic processes, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .

Preparation Methods

Ethylbenzene-d10 can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethylbenzene with deuterium atoms using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a catalyst in a controlled environment to achieve high yields of the deuterated compound .

Chemical Reactions Analysis

Ethylbenzene-d10 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the common reactions include:

Oxidation: this compound can be oxidized to form acetophenone-d10, benzaldehyde-d10, and benzoic acid-d10.

Reduction: Reduction of this compound can yield ethylcyclohexane-d10.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Scientific Research Applications

NMR Spectroscopy

Ethylbenzene-d10 is predominantly used as a solvent in NMR spectroscopy due to its deuterium content, which suppresses background signals and enhances spectral clarity. The compound's ability to provide sharp and distinct peaks makes it invaluable for studying molecular structures and dynamics.

Key Benefits:

- Reduced Background Noise: The absence of hydrogen atoms minimizes interference in spectra, allowing for clearer readings.

- Kinetic Isotope Effects (KIE): Researchers utilize this compound to investigate reaction mechanisms by analyzing differences in reaction rates between deuterated and non-deuterated compounds. For instance, studies have shown that the KIE can indicate whether C-H bond cleavage is rate-limiting in oxidation reactions involving manganese(V)-oxo porphyrins .

Chemical Reaction Mechanisms

The compound serves as a crucial tool for elucidating reaction pathways and intermediates in organic chemistry. Its deuterium atoms allow chemists to trace the movement of atoms during chemical reactions, providing insights into mechanisms that would be difficult to observe otherwise.

Applications:

- Oxidation Studies: this compound can be oxidized to form acetophenone-d10 and other derivatives, helping researchers understand the kinetics and mechanisms of oxidation reactions.

- Substitution Reactions: It participates in electrophilic aromatic substitution reactions, facilitating the study of reaction dynamics under various conditions.

Environmental Monitoring

In environmental science, this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. It aids in the quantification of volatile organic compounds (VOCs) in air samples, contributing to studies on air quality and pollution.

Case Studies:

- In a study assessing indoor exposure to nitrogen dioxide, this compound was employed as an internal standard to ensure accurate measurement of VOC concentrations .

- Another research project utilized this compound to analyze odorous volatile aromatic compounds (OVACs) through headspace solid-phase microextraction techniques .

Toxicological Research

This compound is also relevant in toxicological studies where its non-deuterated counterpart has been associated with various health risks. By using the deuterated form, researchers can trace metabolic pathways and potential toxic effects without the confounding variables introduced by hydrogen isotopes.

Findings:

Comparison with Similar Compounds

Ethylbenzene-d10 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

Ethylbenzene: The non-deuterated form of ethylbenzene, with a molecular formula of C8H10.

Toluene-d8: A deuterated form of toluene, with a molecular formula of C7D8.

Benzene-d6: A deuterated form of benzene, with a molecular formula of C6D6.

This compound is preferred in NMR spectroscopy due to its specific deuterium content, which provides distinct advantages over other deuterated solvents .

Biological Activity

Ethylbenzene-d10 is a deuterated derivative of ethylbenzene, primarily utilized in scientific research, especially in nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic composition allows for enhanced clarity in spectroscopic studies and provides insights into various biochemical pathways and mechanisms. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Overview of this compound

- Chemical Formula : C8D10

- Molecular Weight : 116.23 g/mol

- CAS Number : 25837-05-2

- Uses : Primarily used in NMR spectroscopy and metabolic studies to trace the fate of deuterated compounds in biological systems .

This compound exhibits several biological activities that are crucial for understanding its role in various biochemical processes:

- Photodissociation : Studies have shown that this compound can undergo photodissociation at specific wavelengths (193 nm and 248 nm), which has implications for understanding its behavior under different light conditions.

-

Biochemical Pathways :

- The degradation of ethylbenzene involves anaerobic processes where it is converted to 1-phenylethanol and subsequently to benzoate or benzoyl-CoA, intermediates that play significant roles in the metabolism of aromatic hydrocarbons.

- This compound is particularly useful in studying the kinetic isotope effect (KIE) during oxidation reactions, providing insights into reaction mechanisms involving manganese(V)-oxo porphyrins.

Pharmacokinetics

This compound's pharmacokinetic profile is similar to that of its non-deuterated counterpart, with notable differences due to deuteration:

- Absorption and Distribution : The compound can interact with transporters or binding proteins, influencing its localization within biological systems. It is known to be directed towards specific cellular compartments due to targeting signals.

- Metabolism : The non-deuterated form primarily undergoes oxidation, which is also applicable to this compound. It can be oxidized to form acetophenone-d10, benzaldehyde-d10, and benzoic acid-d10.

Toxicological Studies

Research indicates that exposure to ethylbenzene can lead to various health effects. A study by the U.S. National Toxicology Program found that inhalation of ethylbenzene at high concentrations resulted in increased tumor incidence in male mice and liver tumors in female mice . Although these findings pertain to the non-deuterated form, they provide context for understanding potential risks associated with ethylbenzene derivatives.

Biological Monitoring

A study focusing on biological monitoring established a biological tolerance (BAT) value for ethylbenzene exposure. The BAT value was set at 1.5 mg/l for blood concentration, highlighting the importance of monitoring exposure levels through metabolites such as mandelic acid (MA) and phenylglyoxylic acid (PGA) . This approach can be adapted for studying this compound's effects on biological systems.

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound | Molecular Formula | Uses | Key Features |

|---|---|---|---|

| Ethylbenzene | C8H10 | Solvent, precursor | Non-deuterated form |

| This compound | C8D10 | NMR spectroscopy, metabolic tracing | Deuterated for enhanced spectral clarity |

| Toluene-d8 | C7D8 | Solvent, NMR studies | Similar applications as this compound |

| Benzene-d6 | C6D6 | Solvent, chemical synthesis | Used as a solvent in NMR studies |

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-CFTAVCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014856 | |

| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25837-05-2 | |

| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25837-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025837052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethylbenzene-d10 help researchers understand the mechanism of oxidation by manganese(V)-oxo porphyrins?

A1: this compound helps determine the kinetic isotope effect (KIE) in oxidation reactions. [] By comparing the reaction rates of ethylbenzene and this compound with the manganese(V)-oxo species, researchers can infer whether C-H bond cleavage is involved in the rate-determining step. A significant KIE, observed as a much slower reaction with the deuterated substrate, suggests that C-H bond breaking is rate-limiting, indicative of a hydrogen atom transfer (HAT) mechanism. []

Q2: What was observed in the study regarding the reaction of a manganese(V)-oxo porphyrin complex with ethylbenzene and this compound ?

A2: The study by Nam et al. [] investigated the reactivity of a manganese(V)-oxo tetrakis(pentafluorophenyl)porphyrin complex with various substrates, including ethylbenzene and this compound. While the study by Panda et al. [] focused on a different complex, an iron(V)-oxo TAML complex, they also studied the oxidation of the same substrates. Interestingly, they observed a significant KIE of 26 at low temperatures, indicating a significant tunneling effect in the reaction with the iron(V)-oxo complex. [] This suggests that quantum mechanical tunneling plays a role in the C-H bond cleavage step at these temperatures.

Q3: What are the implications of observing a significant KIE in reactions with manganese(V)-oxo complexes?

A3: A significant KIE suggests that the C-H bond breaking step is involved in the rate-limiting step of the reaction. This supports the involvement of a hydrogen atom transfer (HAT) mechanism for the oxidation of substrates like ethylbenzene by manganese(V)-oxo porphyrins. [, ] Understanding the mechanism provides valuable insights for developing more efficient and selective catalysts for various oxidation reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.